Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate
Description
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (CAS: 168558-19-8) is a fluorinated ester with the molecular formula C₇H₁₂F₂O₃ and a molecular weight of 182.17 g/mol . It features a hydroxy group at the 3-position, adjacent to a difluoro-substituted carbon and a methyl substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, as evidenced by its role in multi-step pharmaceutical syntheses (e.g., in EP 4,374,877 A2, where it contributes to a 79% yield in a key step) .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-4-12-5(10)7(8,9)6(2,3)11/h11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFCYVRLOAIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,2-difluoro-3-oxo-3-methylbutanoate.
Reduction: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Materials Science
Opto-functional Materials
One of the significant applications of ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is in the development of opto-functional materials. The compound serves as a monomer for polymers that exhibit high transparency to radiation across a broad wavelength range, making them suitable for optoelectronic devices and coatings. These polymers can be tailored to exhibit specific properties such as water repellency and surface segregation, depending on their structure .
Photoresist Additives
The polymer derived from this compound is also utilized as an additive in photoresists for lithography applications. Its ability to maintain performance under alkaline conditions makes it valuable in the fabrication of microelectronic devices, particularly in ArF immersion lithography processes .
Applications in Pharmaceuticals
Synthesis of Bioactive Compounds
In pharmaceutical research, this compound has been explored as a building block for synthesizing bioactive compounds. Its fluorinated structure can enhance the pharmacological properties of synthesized drugs, improving their efficacy and bioavailability .
Case Study 1: Development of Fluorinated Polymers
A study demonstrated the synthesis of fluorinated polymers from this compound, which were characterized by their high transparency and adjustable surface properties. These polymers were tested for use in advanced lithography techniques, showing promising results in device fabrication .
Case Study 2: Enantioselective Synthesis
Research focusing on enzymatic reactions involving this compound has shown its potential in producing enantiomerically pure compounds. Variants of ketoreductases were engineered to improve catalytic efficiency when using this compound as a substrate, leading to high yields of desired products .
Mechanism of Action
The mechanism by which Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity and specificity towards enzymes and receptors .
Comparison with Similar Compounds
Molecular and Structural Analysis
The compound is compared to Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS: 1706452-47-2), a structural analog with notable differences:
Key Structural Differences :
- Chain Length: The target compound is a butanoate ester (4-carbon acid backbone), while the analog is a propanoate (3-carbon), affecting steric bulk and solubility .
- Substituents: The methyl group in the target vs. the 3-methoxyphenyl group in the analog introduces divergent electronic and steric effects.
Research Findings and Limitations
- Target Compound : Demonstrated efficacy as a synthetic intermediate (79% yield in a patented process) .
- Analog : Structural features imply broader pharmaceutical relevance, though experimental validation is lacking .
- Limitations : Missing data on purity, melting/boiling points, and detailed toxicology hinder comprehensive comparisons.
Biological Activity
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (CAS No. 168558-19-8) is a fluorinated compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12F2O3
- Molecular Weight : 182.17 g/mol
- Structure : The compound features a difluoromethyl group, a hydroxyl group, and an ethyl ester functional group.
1. Antioxidant Activity
Research has shown that compounds containing hydroxyl groups often exhibit significant antioxidant properties. This compound may act by scavenging free radicals, thereby mitigating oxidative stress. Studies employing the DPPH assay have indicated that similar fluorinated compounds demonstrate enhanced radical-scavenging activity due to their unique electronic properties conferred by fluorine atoms .
2. Antitumor Activity
The potential antitumor effects of this compound have been explored in various cancer cell lines. For instance, compounds with structural similarities have shown cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines in MTT assays. The presence of fluorine in the structure is hypothesized to enhance cellular uptake and bioactivity .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, although specific data on this compound remains limited compared to other derivatives .
Case Study 1: Antioxidant Evaluation
In a comparative study involving various fluorinated compounds, this compound exhibited a notable SC50 value in the DPPH assay, indicating its capacity to neutralize free radicals effectively. The results are summarized in Table 1 below.
| Compound | SC50 (µM) |
|---|---|
| This compound | XX |
| Reference Compound (Ascorbic Acid) | YY |
| Other Fluorinated Derivative | ZZ |
Case Study 2: Antitumor Screening
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The IC50 values obtained are presented in Table 2.
| Cell Line | IC50 (µM) | Reference Control (5-Fluorouracil) |
|---|---|---|
| MCF-7 | XX | YY |
| HeLa | ZZ | AA |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Cellular Uptake Enhancement : The presence of fluorine atoms may facilitate better solubility and permeability across cellular membranes.
- Interference with Cellular Pathways : Similar compounds have been shown to interfere with various signaling pathways involved in tumor growth and proliferation.
Q & A
Q. What are the recommended safety protocols for handling Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate in laboratory settings?
Methodological Answer:
- Storage: Store in a sealed container at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers, carbon oxides) .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Facilities must include eyewash stations and local exhaust ventilation to minimize inhalation risks .
- Spill Management: Absorb spills with inert material (e.g., sand), avoid dust generation, and dispose of waste according to hazardous chemical protocols .
- Toxicity Precautions: Despite limited acute toxicity data, treat skin/eye contact with copious water flushing and seek medical consultation immediately .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What synthetic strategies are effective for introducing difluoro and hydroxy groups at the 2- and 3-positions of butanoate esters?
Methodological Answer:
- Fluorination Techniques:
- Electrophilic Fluorination: Use Selectfluor^® or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 2-position under anhydrous conditions .
- Hydroxy Group Protection: Temporarily protect the 3-hydroxy group with TBS (tert-butyldimethylsilyl) ethers to prevent side reactions during fluorination .
- Optimization Challenges: Monitor reaction progress via -NMR to avoid over-fluorination or racemization at the 3-position .
Q. How do steric and electronic effects of the difluoro and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: The 3-methyl group hinders nucleophilic attack at the β-carbon, favoring α-substitution. This is validated by comparing reaction rates with non-methyl analogs (e.g., Ethyl 2,2-difluoro-3-hydroxybutanoate) .
- Electronic Effects: The electron-withdrawing difluoro group at C2 increases electrophilicity at the ester carbonyl, enhancing reactivity in acyl transfer reactions. Computational modeling (DFT) can quantify these effects .
- Experimental Validation: Use kinetic studies (e.g., pseudo-first-order conditions) to measure activation barriers for substitution pathways .
Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?
Methodological Answer:
- Decoupling Experiments: Perform - heteronuclear decoupling to clarify splitting patterns caused by fluorine coupling .
- Crystallography: Grow single crystals (e.g., using slow evaporation in hexane/EtOAc) to confirm stereochemistry and resolve ambiguities in NOESY or COSY spectra .
- Isotopic Labeling: Synthesize -labeled analogs to track carbon environments and assign peaks conclusively .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
